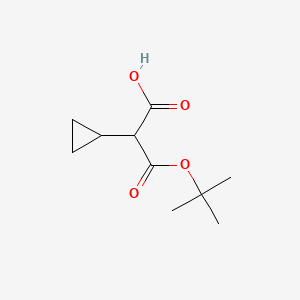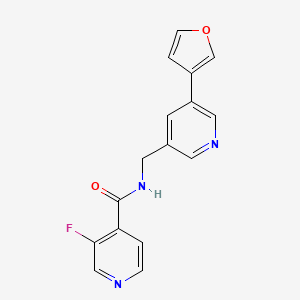![molecular formula C14H16N8 B2685021 N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine CAS No. 2415556-07-7](/img/structure/B2685021.png)
N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine is a complex organic compound featuring a triazolopyrimidine core, a pyrazine ring, and an azetidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyrimidine core, which can be synthesized by reacting 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The pyrazine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the azetidine ring via cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazine and azetidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its triazolopyrimidine core is of particular interest for developing new heterocyclic compounds.
Biology
Biologically, N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in diseases such as cancer or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine is unique due to its combination of a triazolopyrimidine core with a pyrazine ring and an azetidine moiety. This structural combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N,5-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8/c1-10-5-13(22-14(19-10)17-9-18-22)20(2)11-7-21(8-11)12-6-15-3-4-16-12/h3-6,9,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHKJYLZPWRFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N(C)C3CN(C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2684940.png)
![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2684941.png)
![3,7,9-trimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2684942.png)

![1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine](/img/structure/B2684944.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2684945.png)




![6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2684956.png)


